2,2'-Biindolyl

Descripción general

Descripción

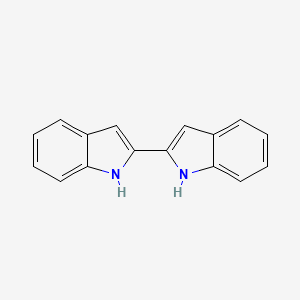

2,2'-Biindolyl is a class of organic compounds characterized by the presence of two indole units connected at their 2-positions. This structural motif is of significant interest due to its presence in various natural products and its potential applications in pharmaceuticals and materials science. The synthesis and functionalization of 2,2'-biindolyl derivatives have been explored through various methodologies, including transition metal-catalyzed reactions, metal-free processes, and coupling reactions .

Synthesis Analysis

The synthesis of axially chiral biindolyls has been achieved through a Rh(III)-catalyzed asymmetric synthesis, which integrates C-H activation and alkyne cyclization. This method provides a highly enantioselective route to 2,3'-biindolyls and offers mechanistic insights through the isolation of a chiral rhodacyclic intermediate . Another approach involves a one-pot synthesis of unsymmetrical 2,2'-biindolyl derivatives using a Cu-catalyzed N-arylation followed by Pd-catalyzed direct arylation, starting from o-gem-dibromovinyl substrates . A metal-free iodine-promoted sp3 C-H bond dual-(het)arylation protocol has been developed to construct 2,2-bisindolyl-1-arylethanones, combining iodination, Kornblum oxidation, and Friedel-Crafts reaction in a single reactor . Additionally, indoles have been coupled with indolin-2-ones using phosphoryl chloride or trifluoromethanesulfonic anhydride to yield various biindolyls .

Molecular Structure Analysis

The molecular structure of 2,2'-biindolyl derivatives has been elucidated through X-ray crystallography in several studies. For instance, the structures of condensation products of 2,2'-biindolyl with aldehydes, which form 10-membered rings, have been confirmed by this method . The crystal structures of bis(3-methyl-1H-indol-2-yl)(salicyl)methanes, a related class of polyindolyl species, have also been characterized, revealing one-dimensional hydrogen-bonding chain motifs with solvent molecules .

Chemical Reactions Analysis

2,2'-Biindolyl serves as a versatile building block for further chemical transformations. It has been used to synthesize indolo[3,2-a]carbazoles through formal [4 + 2] cycloadditions, demonstrating its utility in constructing complex polycyclic structures . The reactivity of 2,2'-biindolyl with aldehydes has been explored, leading to products with large ring systems and demonstrating the potential for oxidative coupling reactions . The synthesis of biindolyls by coupling reactions has been investigated, suggesting a mechanism involving the formation of a hetaryne intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-biindolyl derivatives are influenced by their molecular structure and the nature of their substituents. The improved synthesis of 2,2'-biindolyl with various substituents at the 3,3'-positions has been described, which may affect properties such as solubility, stability, and reactivity . The synthesis of oxygenated 2,2'-biindolyls has been reported, which could have implications for their electronic properties and potential applications in materials science .

Aplicaciones Científicas De Investigación

1. Total Syntheses of 2,2’-Biindolyl Alkaloids via Cyanide-Catalyzed Imino-Stetter Reaction

- Summary of Application : This research focuses on the total syntheses of several 2,2’-biindolyl natural products using the cyanide-catalyzed imino-Stetter reaction. This reaction is used as the key reaction to construct the 2,2’-biindolyl scaffold from 2-aminocinnamic acid derivatives and indole-2-carboxaldehydes .

- Methods of Application : The cyanide-catalyzed imino-Stetter reaction is used to access 2,2’-bisindole-3-acetic acid derivatives. This method is applied to the total syntheses of class I (arcyriaflavin A), class II (iheyamines A and B), and class III (calothrixin B) 2,2’-biindolyl natural products .

- Results or Outcomes : The research group achieved significant progress in the total syntheses of several 2,2’-biindolyl natural products .

2. Alkynylation-Desilylation-Alkynylation-Cycloisomerization (ADAC) Three-Component Synthesis of 2,2’-Biindolyls

- Summary of Application : This research presents a sequentially Pd/Cu-catalyzed alkynylation-desilylation-alkynylation-cycloisomerization (ADAC) process in the sense of a consecutive three-component reaction using TIPS-butadiyne as a four carbon building block .

- Methods of Application : The ADAC process gives a rapid and efficient access to 2,2’-biindolyls in a one-pot fashion. This facile entry to unsymmetrically substituted title compounds has been employed in a concise two-step synthesis of the alga alkaloid tjipanazole I .

- Results or Outcomes : The ADAC process provides a rapid and efficient method to synthesize 2,2’-biindolyls .

3. Inhibition of MRSA-Pyruvate Kinase

- Summary of Application : Unsymmetrically halogen substituted 2,2’-biindolyls have been shown to efficiently inhibit MRSA-pyruvate kinase .

- Methods of Application : The research involves the synthesis of unsymmetrically halogen substituted 2,2’-biindolyls .

- Results or Outcomes : The synthesized 2,2’-biindolyls have shown high antibacterial activity against MRSA .

4. Synthesis of 3,3’-disubstituted-2,2’-biindolyls

- Summary of Application : This research focuses on the synthesis of 3,3’-disubstituted-2,2’-biindolyls through sequential palladium-catalyzed reactions .

- Methods of Application : The method involves sequential palladium-catalyzed reactions of 2,2,2-trifluoro-N-(2-(4-[2,2,2-trifluoro-acetylamino)-phenyl]-buta-1,3-diynyl)-phenyl)-acetamide with organic halides/triflates .

- Results or Outcomes : The research resulted in the successful synthesis of 3,3’-disubstituted-2,2’-biindolyls .

5. Synthesis of Indigoids, Indolocarbazole and Indolotryptoline Alkaloids

- Summary of Application : The 2,2’-biindolyl ligation is present in indigoids, indolocarbazole and indolotryptoline alkaloids . Most prominently, staurosporine, an indolo[2,3-a]carbazole alkaloid, and related compounds reveal potent protein kinase inhibition .

- Methods of Application : The research involves the synthesis of indigoids, indolocarbazole and indolotryptoline alkaloids using 2,2’-biindolyl .

- Results or Outcomes : The synthesized alkaloids have shown potent protein kinase inhibition .

6. Synthesis of 2,2’-Biindolyl Natural Products

- Summary of Application : This research focuses on the total syntheses of several 2,2’-biindolyl natural products using the cyanide-catalyzed imino-Stetter reaction as the key reaction to construct the 2,2’-biindolyl scaffold from 2-aminocinnamic acid derivatives and indole-2-carboxaldehydes .

- Methods of Application : The method involves the cyanide-catalyzed imino-Stetter reaction to access 2,2’-bisindole-3-acetic acid derivatives .

- Results or Outcomes : The research resulted in the successful synthesis of several 2,2’-biindolyl natural products .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1H-indol-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBLFXFOMFDJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452205 | |

| Record name | 2,2'-Biindolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Biindolyl | |

CAS RN |

40899-99-8 | |

| Record name | 2,2'-Biindolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)